molecular formula C14H18O B12517574 1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol CAS No. 656259-97-1

1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol

Cat. No.: B12517574
CAS No.: 656259-97-1
M. Wt: 202.29 g/mol
InChI Key: NNKRMASMDPSEHQ-UHFFFAOYSA-N
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Description

1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol, with the molecular formula C14H18O, is a synthetic organic compound featuring a bicyclic framework . This structure is part of a class of compounds known for their potential as versatile intermediates in organic synthesis and medicinal chemistry research. The norbornane (bicyclo[2.2.1]heptane) core is a privileged scaffold in drug discovery due to its rigid, three-dimensional structure, which can be used to confer conformational restraint and improve physicochemical properties in lead optimization programs . Compounds based on the bicyclo[2.2.1]heptane skeleton are of significant interest for exploring new chemical space and are investigated for their potential biological activities, similar to other substituted derivatives . As a high-purity reference material, it is intended for research and development applications in a laboratory setting only. This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a key building block for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

656259-97-1

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-methyl-7-phenylbicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C14H18O/c1-13-9-7-12(8-10-13)14(13,15)11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3

InChI Key

NNKRMASMDPSEHQ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1(C3=CC=CC=C3)O)CC2

Origin of Product

United States

Synthetic Methodologies Towards 1 Methyl 7 Phenylbicyclo 2.2.1 Heptan 7 Ol

Retrosynthetic Analysis of the Bicyclo[2.2.1]heptan-7-ol Core

The synthesis of complex molecules is often best understood by working backward from the target molecule in a process known as retrosynthetic analysis. This approach allows for the identification of potential precursors and the strategic planning of a synthetic route.

Key Disconnections and Strategic Planning for Functionalization

The target molecule, 1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol, is a tertiary alcohol. A primary retrosynthetic disconnection involves breaking the carbon-carbon bond formed during the installation of one of the substituents on the tertiary carbinol center. Given the structure, two logical disconnections are possible at the C7 position: one leading to a ketone and a phenyl nucleophile, and the other to a ketone and a methyl nucleophile.

Strategically, the addition of a phenyl group via a Grignard reagent to a ketone precursor is a common and effective method. This leads to the following key disconnection:

Disconnection: C7-Phenyl bond

Synthetic equivalent: Phenylmagnesium halide (a Grignard reagent) and 1-methylbicyclo[2.2.1]heptan-7-one.

This disconnection simplifies the complex tertiary alcohol to a more accessible ketone precursor. The rigid bicyclo[2.2.1]heptane, also known as a norbornane (B1196662), presents unique stereochemical considerations. However, for a reaction at the C7 carbonyl, the approach of a nucleophile is sterically less hindered compared to the endo or exo faces of a C2 carbonyl.

Precursor Design and Accessibility Considerations

Following the primary disconnection, the next challenge is the synthesis of the key intermediate, 1-methylbicyclo[2.2.1]heptan-7-one. This ketone can be envisioned as arising from the oxidation of the corresponding secondary alcohol, 1-methylbicyclo[2.2.1]heptan-7-ol.

The bicyclo[2.2.1]heptane framework itself is readily accessible through the Diels-Alder reaction, a powerful tool for the construction of such bridged systems. However, the functionalization at the C1 and C7 positions requires a more nuanced approach than a simple Diels-Alder reaction. A plausible precursor to the 1-methyl-substituted bicyclic system could be a derivative that already contains the methyl group at the bridgehead position or a precursor that allows for its introduction.

In a documented synthesis, the precursor to a related compound, 1-phenylbicyclo[2.2.1]heptan-7-one, was synthesized from 2-phenylbicyclo[3.2.0]heptan-2-ol via an acid-catalyzed rearrangement. This highlights that the construction of the bicyclo[2.2.1]heptane skeleton with the desired substitution pattern can involve rearrangement of other bicyclic systems.

Established Synthetic Routes for this compound

The primary established method for the synthesis of this compound relies on the robust and well-understood Grignard reaction.

Grignard Reaction-Based Approaches and Their Variations

The addition of an organometallic reagent to a carbonyl group is a fundamental carbon-carbon bond-forming reaction. In the context of synthesizing the target molecule, the addition of a phenylmagnesium halide to a ketone precursor is the documented approach.

A specific synthesis of this compound has been reported starting from 1-methylbicyclo[2.2.1]heptan-7-one. The reaction involves the slow addition of phenylmagnesium bromide to the ketone in a suitable solvent, followed by quenching to yield the tertiary alcohol.

Reactant 1Reactant 2SolventReaction ConditionsProductYield
1-methylbicyclo[2.2.1]heptan-7-onePhenylmagnesium bromideDry diethyl etherAmbient temperature, followed by refluxThis compound45%

Table 1: Synthesis of this compound via Grignard Reaction

While a 45% yield is reported, the optimization of Grignard reactions on bicyclic ketones can often lead to improved outcomes. Key parameters that can be varied include:

Temperature: Grignard reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then warmed to room temperature or refluxed to ensure completion. For sterically hindered ketones, higher temperatures may be necessary to drive the reaction forward.

Solvent: While diethyl ether is a common solvent, tetrahydrofuran (B95107) (THF) can also be used and may offer better solvation of the Grignard reagent, potentially increasing reactivity. The use of a less coordinating solvent could also be explored to modulate reactivity.

Reagent Stoichiometry: Using an excess of the Grignard reagent can help to drive the reaction to completion, especially if the ketone is particularly unreactive or if there are any protic impurities.

Additives: In some cases, additives such as lithium chloride (LiCl) can enhance the reactivity of Grignard reagents by breaking up aggregates.

Systematic studies varying these conditions would be necessary to determine the optimal protocol for the synthesis of this compound.

The mechanism of the Grignard reaction with a ketone involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. This addition results in the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.

In the case of bridged ketones like 1-methylbicyclo[2.2.1]heptan-7-one, the stereochemistry of the nucleophilic attack is a key consideration. The rigid bicyclic framework dictates the trajectory of the incoming nucleophile. For a carbonyl at the C7 position, the two faces of the carbonyl are generally considered to be equally accessible, especially when the bridgehead substituents are small. However, the presence of the 1-methyl group could introduce a slight facial bias, although this is expected to be minimal.

The reactivity of the carbonyl group in a bicyclo[2.2.1]heptan-7-one system is influenced by the ring strain. The deviation of the bond angles from the ideal sp2 hybridization at the carbonyl carbon can affect its electrophilicity. The rigid structure of the norbornane system prevents the typical puckering that can occur in more flexible cyclic ketones, which can also influence the transition state energy of the nucleophilic addition. The stability of the resulting tetrahedral intermediate is also a factor, with the relief of some ring strain upon rehybridization to sp3 potentially favoring the addition reaction.

Alternative Carbonyl Addition Reactions for Bicyclo[2.2.1]heptan-7-one Derivatives

The synthesis of the tertiary alcohol, this compound, is directly achievable through the nucleophilic addition of an organometallic reagent to a corresponding ketone precursor. A primary and effective method involves the Grignard reaction.

Specifically, this compound (designated as 9a in some literature) can be synthesized by reacting a suitable ketone with phenylmagnesium bromide. acs.orgunibas.it The ketone precursor, 1-phenylbicyclo[2.2.1]heptan-7-one, is treated with the Grignard reagent in a dry ether solvent. The reaction mixture is typically refluxed and then quenched to yield the desired tertiary alcohol. acs.org This approach represents a classic and reliable strategy for installing the phenyl group and generating the tertiary alcohol functionality at the C7 position.

This Grignard reagent-mediated alkylation is a broadly applicable technique for functionalizing bicyclo[2.2.1]heptane ketones. The general procedure involves the attack of the Grignard reagent on the carbonyl carbon of the bicyclic ketone. The reaction is often conducted in an ether-based solvent like tetrahydrofuran (THF) at low temperatures, which can be gradually warmed. A subsequent workup with an aqueous solution, such as ammonium (B1175870) chloride, neutralizes the intermediate and provides the final tertiary alcohol. acs.org

Beyond Grignard reagents, other organometallic compounds, such as organolithium reagents, can also be employed for similar carbonyl additions, providing alternative pathways to access such tertiary alcohols. The choice of reagent can influence the reactivity and selectivity of the addition, particularly in more complex or sterically hindered substrates.

Reaction Type Precursor Reagent Solvent Product Reference
Grignard Reaction1-Phenylbicyclo[2.2.1]heptan-7-onePhenylmagnesium bromideDiethyl ether (Et₂O)1,7-Diphenylbicyclo[2.2.1]heptan-7-ol acs.org
Grignard ReactionKetone (e.g., 8a, 8b)Phenyl- or 4-methoxyphenylmagnesium bromideDiethyl ether (Et₂O)Tertiary Alcohols (e.g., 9a, 9b) acs.orgunibas.it

Ring-Forming Reactions for the Bicyclo[2.2.1]heptane Scaffold

Constructing the core bicyclo[2.2.1]heptane framework is a fundamental aspect of synthesizing derivatives like this compound. Key strategies include cycloaddition and intramolecular cyclization reactions.

Diels-Alder Cycloaddition Strategies for Bicyclic Precursors

The Diels-Alder reaction is a powerful and widely used method for constructing the bicyclo[2.2.1]heptane skeleton. researchgate.netresearchgate.net This [4+2] cycloaddition typically involves the reaction of a cyclopentadiene (B3395910) derivative (the diene) with a suitable dienophile. researchgate.netresearchgate.net The high reactivity and stereoselectivity of this reaction make it ideal for creating the bridged ring system with well-defined stereochemistry. researchgate.net

For instance, a sequential Diels-Alder reaction followed by a rearrangement has been developed to produce diverse functionalized bicyclo[2.2.1]heptanes. acs.org Another approach involves the reaction of dimethylfulvene with maleic anhydride, which yields an endo-bicyclo[2.2.1]heptane derivative that serves as a precursor for further elaboration. acs.org Furthermore, the reaction of furan (B31954) with dienophiles like acrylic acid can produce 7-oxabicyclo[2.2.1]heptane derivatives, which are versatile intermediates for various bicyclic compounds. researchgate.net

Computational studies have also been employed to investigate the diastereoselectivity of Diels-Alder reactions involving bisdienes that incorporate the 7-oxa-bicyclo[2.2.1]heptane unit, highlighting the predictability and control achievable with these reactions. nih.govmdpi.com

Intramolecular Cyclization Pathways

Alternative to cycloadditions, intramolecular cyclization offers another strategic route to the bicyclo[2.2.1]heptane scaffold. This method involves forming one of the crucial carbon-carbon bonds of the bicyclic system from a single, appropriately functionalized acyclic or monocyclic precursor.

One notable example is found in the biosynthesis of the natural product pedrolide, which contains a bicyclo[2.2.1]heptane system. Its formation is hypothesized to occur via an intramolecular Michael addition, where a double bond attacks an α,β-unsaturated system, leading to the key ring closure. nih.govacs.orgacs.orgresearchgate.net Other strategies include acid-catalyzed cyclizations and palladium-catalyzed intramolecular reactions that can form the bicyclic core. rsc.org Epoxide-mediated ring closures have also been investigated as a pathway, where an epoxide on a cyclohexane (B81311) ring is opened by an enolic species to form the bridged system. ucl.ac.uk These methods showcase the versatility of intramolecular reactions in assembling complex, strained ring systems like the bicyclo[2.2.1]heptane scaffold.

Stereoselective and Enantioselective Synthesis of this compound

Achieving stereocontrol in the synthesis of bicyclic compounds is crucial, as the biological activity of chiral molecules often depends on their specific three-dimensional structure. google.com Enantioselective approaches to the bicyclo[2.2.1]heptane core are achieved through chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. tandfonline.com After the desired stereocenter is created, the auxiliary is removed.

An enantiodivergent synthesis of bicyclo[2.2.1]heptane lactones has been described using the chiral auxiliary 10-mercaptoisoborneol. rsc.org This auxiliary controls a Diels-Alder reaction, and its subsequent removal with samarium(II) iodide allows for the synthesis of either enantiomer of the target lactone. rsc.org Bornanesultam is another well-known chiral auxiliary frequently used in the synthesis of bicyclo[2.2.1]heptane-containing compounds. rsc.org Additionally, camphor-derived auxiliaries have been designed for highly diastereoselective reactions, demonstrating the power of these reagents in controlling the stereochemistry of complex bicyclic systems. researchgate.net

Auxiliary Type Application Key Feature Reference
10-MercaptoisoborneolAsymmetric Diels-Alder ReactionEnables enantiodivergent synthesis of bicyclic lactones. rsc.org
BornanesultamAsymmetric SynthesisA well-established auxiliary for the bicyclo[2.2.1]heptane scaffold. rsc.org
Camphor-Derived AuxiliariesDiastereoselective ReactionsDesigned for high chirality transfer in reactions like the Pauson-Khand reaction. researchgate.net

Asymmetric Catalysis in the Construction of the Bicyclo[2.2.1]heptane Unit

Asymmetric catalysis provides a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product.

Organocatalysis has been successfully applied to the synthesis of bicyclo[2.2.1]heptane derivatives. A formal [4+2] cycloaddition between α'-ethoxycarbonyl cyclopentenones and nitroolefins, enabled by a chiral tertiary amine catalyst, yields a range of bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity. rsc.orgrsc.org

Transition metal catalysis is also prominent. Chiral Lewis acids have been used to catalyze Diels-Alder reactions, providing enantiomerically enriched bicyclo[2.2.1]heptane derivatives with enantiomeric ratios up to 96.5:3.5. acs.org Furthermore, novel C2-symmetric chiral diamines, such as DIANANE, which are based on the rigid bicyclo[2.2.1]heptane scaffold, have been developed as ligands for transition metals. These ligands have proven effective in reactions like the highly enantioselective Nozaki-Hiyama-Kishi reaction. nih.gov The development of such chiral ligands and catalysts is critical for the efficient and selective synthesis of optically active bicyclic compounds. lu.se

Diastereoselective Control in Functional Group Transformations

The synthesis of this compound, a tertiary alcohol with a stereocenter at the C7-position, necessitates careful control of stereochemistry during functional group transformations. The rigid, bridged structure of the bicyclo[2.2.1]heptane (also known as norbornane) framework imposes significant steric and electronic constraints that influence the facial selectivity of nucleophilic additions to a carbonyl group at the C7 position.

The most direct synthetic route to this compound involves the nucleophilic addition of a phenyl organometallic reagent, such as phenyllithium (B1222949) or a phenyl Grignard reagent, to the precursor ketone, 1-methylbicyclo[2.2.1]heptan-7-one. nih.gov This key transformation converts the prochiral ketone into a chiral tertiary alcohol. The stereochemical outcome of this addition is dictated by the direction of the nucleophilic attack on the two faces (syn or anti to the C2-C3 bridge) of the carbonyl group.

Factors Influencing Diastereoselectivity in Nucleophilic Additions to 7-Norbornanones

Research into nucleophilic additions to various 7-norbornanone derivatives has revealed several factors that govern diastereoselectivity. The inherent steric environment of the bicyclic system plays a crucial role. The two faces of the C7-carbonyl are often sterically non-equivalent, leading to preferential attack from the less hindered direction. libretexts.org

A systematic study on the stereochemistry of nucleophilic additions of lithium aluminum hydride (LAH) and methyllithium (B1224462) to rigid, sterically unbiased 7-norbornanones has been conducted to probe the underlying electronic and conformational effects. acs.orgacs.org The results from these studies on related systems can provide insight into the potential diastereoselectivity in the synthesis of this compound. For instance, the facial selectivity is often interpreted in terms of transition-state hyperconjugation and the conformational rigidity of the substrate. acs.org

The nature of the nucleophile and the reaction conditions, including the choice of solvent and temperature, can also significantly impact the diastereomeric ratio of the resulting alcohol. For Grignard reactions, the composition of the reagent in solution (often a complex mixture known as the Schlenk equilibrium) and the Lewis acidity of the magnesium species can influence the transition state and, consequently, the stereochemical outcome. nih.gov Recent studies have highlighted a "halide effect" in Grignard reactions, where alkylmagnesium iodides can lead to higher diastereoselectivity in additions to β-hydroxy ketones compared to their bromide or chloride counterparts, a phenomenon attributed to the tunable Lewis acidity of the chelated magnesium alkoxide. nih.gov

While specific diastereomeric ratio data for the synthesis of this compound is not detailed in the available literature, the principles derived from studies on analogous systems are critical for predicting and controlling the stereochemical outcome. The table below summarizes findings on the diastereoselectivity of nucleophilic additions to various 7-norbornanones, illustrating the influence of substrate and reagent on the formation of epimeric alcohols.

Table 1: Diastereoselectivity of Nucleophilic Additions to Representative 7-Norbornanones

Ketone PrecursorNucleophileReaction ConditionsMajor DiastereomerDiastereomeric Ratio (Major:Minor)Reference
Tetracyclo[7.4.0.02,7.08,10]trideca-3,12-dien-8-oneLithium Aluminum HydrideNot Specifiedsyn-alcohol55:45 acs.org
Tetracyclo[7.4.0.02,7.08,10]trideca-3,12-dien-8-oneMethyllithiumNot Specifiedanti-alcohol55:45 acs.org
Camphor (B46023)Sodium BorohydrideNot Specifiedexo-alcohol (from si-face attack)~6:1 libretexts.org

Note: The terms 'syn' and 'anti' in the context of these tetracyclic and pentacyclic systems refer to the orientation of the newly formed hydroxyl group relative to specific structural features of the molecules as defined in the source literature. For camphor, the attack is described with respect to the faces of the carbonyl group.

The synthesis of this compound has been reported, and its structure and conformation have been studied using dynamic NMR spectroscopy. acs.org The preparation involves the reaction of a ketone with a Grignard reagent, a standard method for forming tertiary alcohols. acs.org However, for achieving high diastereoselectivity in such a transformation, a detailed optimization of reaction parameters based on the principles of steric hindrance, electronic effects, and reagent control would be essential.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 7 Phenylbicyclo 2.2.1 Heptan 7 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules. For 1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular architecture, including proton and carbon connectivity, and insights into its dynamic behavior in solution.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each proton in the molecule, influenced by its unique chemical and magnetic environment.

The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the protons. The spectrum of this compound shows characteristic signals for the methyl group, the bicyclic framework protons, and the phenyl group protons. acs.org

The aliphatic region of the spectrum displays complex multiplets for the methylene (B1212753) (CH₂) protons of the bicyclo[2.2.1]heptane skeleton, typically found in the range of δ 1.26-1.78 ppm. acs.org The bridgehead proton (CH) appears as a broad triplet at approximately δ 2.98 ppm, with a coupling constant (J) of 4.0 Hz, indicative of its specific spatial relationship with neighboring protons. acs.org The methyl group (CH₃) attached to the C1 position gives rise to a sharp singlet at around δ 1.65 ppm. acs.org

The aromatic protons of the phenyl group resonate in the downfield region of the spectrum, generally between δ 7.01 and 7.46 ppm, appearing as a series of multiplets. acs.org The integration of these signals corresponds to the respective number of protons.

Interactive ¹H NMR Data Table for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
7.46 - 7.01m5HPhenyl-H-
2.98br t1HBridgehead-H (C4)4.0
1.78 - 1.58m4HBicyclic CH₂-
1.65s3HC1-CH₃-
1.41 - 1.26m4HBicyclic CH₂-
Data sourced from Casarini et al. (2004) acs.org

While one-dimensional ¹H NMR provides essential information, two-dimensional NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For the title compound, COSY would reveal the connectivity within the bicyclic framework, for instance, showing correlations between the bridgehead proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link each proton signal in the bicyclic skeleton and the phenyl ring to its corresponding carbon atom. For instance, it would confirm the assignment of the ortho, meta, and para carbons of the phenyl group by correlating them to their respective aromatic protons. acs.orgunibas.it

Although specific 2D NMR data tables for this compound are not publicly available, the use of these techniques for assigning the signals of closely related aryl-substituted norbornanes has been reported in the literature, underscoring their importance in the structural elucidation of this class of compounds. acs.orgunibas.it

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.

The ¹³C NMR spectrum of this compound displays signals corresponding to all the carbon atoms in the molecule. acs.org The aliphatic carbons of the bicyclic system and the methyl group resonate in the upfield region, while the aromatic carbons and the quaternary carbon bearing the hydroxyl group appear in the downfield region.

The methyl carbon (C1-CH₃) appears at approximately δ 20.1 ppm. acs.org The methylene carbons (CH₂) of the bicyclic frame are found at δ 27.6 and 38.0 ppm. acs.org The bridgehead methine carbon (CH) is observed at δ 46.2 ppm. acs.org The quaternary carbons of the bicyclic system, C1 and C7, are located at δ 48.5 and 62.5 ppm, respectively. acs.org The aromatic carbons of the phenyl ring show signals at δ 125.1 (para), 127.8 (meta), and 127.9 (ortho) ppm, with the quaternary ipso-carbon appearing at δ 146.0 ppm. acs.org

Interactive ¹³C NMR Data Table for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
146.0CqPhenyl (ipso)
127.9CHPhenyl (ortho)
127.8CHPhenyl (meta)
125.1CHPhenyl (para)
62.5CqC7
48.5CqC1
46.2CHC4
38.0CH₂Bicyclic CH₂
27.6CH₂Bicyclic CH₂
20.1CH₃C1-CH₃
Data sourced from Casarini et al. (2004) acs.org

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates and mechanisms of conformational changes in molecules. In substituted bicyclo[2.2.1]heptane systems, DNMR can be employed to investigate dynamic processes such as ring inversion and restricted rotation of substituents. acs.orgunibas.it

For aryl-substituted norbornanes, a key dynamic process that can be studied by DNMR is the restricted rotation of the aryl group around the C-Ar bond. acs.org At room temperature, this rotation is often fast on the NMR timescale, resulting in time-averaged signals for the ortho and meta protons and carbons of the phenyl group. However, at low temperatures, this rotation can be slowed down, leading to the observation of separate signals for the non-equivalent ortho and meta positions. acs.orgunibas.it

Dynamic NMR Spectroscopy for Conformational Studies

Probing Rotational Barriers of Phenyl Substituents

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energetics of conformational processes, such as the restricted rotation of substituent groups. In molecules like this compound, steric hindrance between the phenyl group at the C7 position and the rest of the bicyclic framework can lead to a significant energy barrier for rotation around the C7-phenyl bond.

Detailed research on closely related aryl-substituted norbornanes has utilized low-temperature ¹³C NMR spectroscopy to measure these rotational barriers. acs.orgunibas.it By analyzing the changes in the NMR lineshape as the temperature is lowered, specifically the broadening and eventual splitting (decoalescence) of signals for the ortho and meta carbons of the phenyl ring, the rate of rotation can be determined. For a series of 1,7,7-triaryl norbornanes, these aryl-norbornane bond rotation barriers were found to be in the range of 6.0 to 7.9 kcal/mol. unibas.it For instance, in a 1,7,7-triphenylbicyclo[2.2.1]heptane, the signals for the diastereotopic ortho and meta carbons of the phenyl groups at C7 split at temperatures below -100 °C, allowing for the calculation of the rotational barrier. unibas.it It is expected that the phenyl group in this compound would exhibit a similar, measurable rotational barrier due to steric interactions with the bicyclic cage.

Table 1: Representative Rotational Barriers in Aryl-Substituted Bicyclo[2.2.1]heptane Systems

Compound Analogue Rotational Barrier (kcal/mol) Method
1,7,7-Triphenylbicyclo[2.2.1]heptane 6.0 - 7.9 Dynamic ¹³C NMR Spectroscopy unibas.it
1-Phenyl-7-(p-anisyl)bicyclo[2.2.1]heptan-7-ol 6.1 - 6.15 Dynamic ¹³C NMR Spectroscopy acs.org
Analysis of Ring Flipping or Inversion Dynamics

The bicyclo[2.2.1]heptane skeleton is a highly rigid structure. Unlike monocyclic systems such as cyclohexane (B81311), which readily undergoes chair-to-chair ring flipping, the bridged nature of the bicyclo[2.2.1]heptane system prevents any large-amplitude conformational changes that could be described as ring flipping or inversion. The presence of the C7 one-carbon bridge locks the six-membered rings into a fixed boat-like conformation. Therefore, dynamic processes related to ring inversion are not observed for this compound. The primary dynamic process amenable to study by techniques like DNMR is the rotation of the substituents attached to this rigid core, as discussed in the previous section. unibas.it

Advanced Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Vibrations (excluding basic identification)

Beyond simple functional group identification, advanced IR spectroscopy can provide nuanced information about the molecular environment, particularly regarding hydrogen bonding. For this compound, the tertiary alcohol's hydroxyl (-OH) group is of primary interest. The frequency and shape of the O-H stretching vibration are highly sensitive to its immediate surroundings. openstax.org

In a dilute, non-polar solvent, where intermolecular hydrogen bonding is minimized, a relatively sharp absorption band is expected near 3600 cm⁻¹. openstax.org However, in the solid state or in concentrated solution, strong intermolecular O-H···O hydrogen bonds would form between molecules, leading to a very broad and intense absorption band shifted to a lower frequency, typically in the 3400-3300 cm⁻¹ range. openstax.orglibretexts.org

Furthermore, the possibility of intramolecular hydrogen bonding can be considered. In certain substituted norbornanol systems, intramolecular hydrogen bonds between a hydroxyl group and another functional group on the bicyclic frame have been observed and characterized by a distinct, sharp O-H stretching band at a frequency lower than that of a "free" hydroxyl. researchgate.net For this compound, an intramolecular O-H···π interaction with the phenyl ring's electron cloud is conceivable, which would also manifest as a specific, shifted O-H absorption. The precise position of the C-O stretching vibration (typically 1000-1200 cm⁻¹) can also be influenced by the steric strain and electronic environment of the C7 bridgehead carbon. libretexts.orgresearchgate.net

Raman Spectroscopy for Molecular Vibrational Modes and Symmetry

Raman spectroscopy complements IR spectroscopy and is particularly effective for observing vibrations of non-polar bonds and symmetric molecular frameworks. For this compound, Raman spectroscopy would be highly valuable for probing the vibrational modes of the carbon skeleton and the phenyl ring.

Key vibrational modes expected in the Raman spectrum would include:

Phenyl Ring Modes: The characteristic ring "breathing" mode of the monosubstituted benzene (B151609) ring near 1000 cm⁻¹ would be a strong and sharp peak. Other C=C stretching vibrations within the ring typically appear in the 1580-1610 cm⁻¹ region.

Bicyclic Framework: The vibrations of the bicyclo[2.2.1]heptane cage, which are often weak in the IR spectrum due to low polarity, would be more prominent in the Raman spectrum. These skeletal deformation and stretching modes provide a fingerprint for the bicyclic system.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₄H₁₈O), the molecular ion peak (M⁺˙) would be expected at an m/z corresponding to its molecular weight.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several characteristic pathways, primarily driven by the stability of the resulting carbocations and radicals. Common fragmentation patterns for alcohols include dehydration and alpha-cleavage. openstax.org

Predicted Fragmentation Pathways:

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion to give a radical cation at [M-18]⁺˙. This is a very common pathway for alcohols.

Alpha-Cleavage: Cleavage of bonds adjacent to the oxygen-bearing carbon (C7).

Loss of the methyl radical (•CH₃, 15 Da) to yield a stable, resonance-stabilized oxonium ion at [M-15]⁺.

Loss of the phenyl radical (•C₆H₅, 77 Da) to yield a cation at [M-77]⁺.

Rearrangements: The strained bicyclic system can undergo complex rearrangements upon ionization, leading to fragmentation of the ring itself. A common fragmentation in norbornane (B1196662) systems is a retro-Diels-Alder reaction, though this is less straightforward in the saturated system.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Identity of Fragment Fragmentation Pathway
202 [C₁₄H₁₈O]⁺˙ Molecular Ion (M⁺˙)
187 [M - CH₃]⁺ Alpha-cleavage
184 [M - H₂O]⁺˙ Dehydration
125 [M - C₆H₅]⁺ Alpha-cleavage
77 [C₆H₅]⁺ Phenyl cation

X-ray Crystallography and Solid-State Structural Analysis (if applicable to known derivatives or analogues)

While a crystal structure for this compound itself may not be publicly available, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been successfully applied to numerous derivatives and analogues of the bicyclo[2.2.1]heptane system, providing unambiguous proof of their structure and stereochemistry. whiterose.ac.ukisuct.ru

For example, the crystal structure of a related 1,7,7-triaryl norbornane has been determined, confirming the bond lengths and angles of the strained bicyclic core and the relative orientations of the aryl substituents. unibas.it Analysis of a crystalline derivative of this compound would yield crucial data, including:

Bond Lengths and Angles: Precise measurement of the C-C and C-O bond lengths and the bond angles within the strained bicyclic framework.

Conformation: The exact dihedral angle of the phenyl ring relative to the bicyclic cage in the solid state.

Intermolecular Interactions: A detailed map of how the molecules pack in the crystal lattice, revealing any hydrogen bonding networks involving the hydroxyl group or other non-covalent interactions like π-stacking of the phenyl rings. researchgate.netresearchgate.net

Such data provides an experimental benchmark for comparison with computational models and spectroscopic findings.

Determination of Absolute Configuration and Crystal Packing

The absolute configuration of a chiral molecule, such as this compound, is crucial for understanding its biological activity and stereospecific interactions. The determination of the absolute configuration of bicyclo[2.2.1]heptane derivatives is typically achieved through single-crystal X-ray crystallography, often employing anomalous dispersion effects, or by correlation with compounds of known stereochemistry. researchgate.net

In the absence of a dedicated crystallographic study for the title compound, insights into its likely crystal packing can be drawn from analogous structures. For instance, the crystal structure of 6-exo-methyl-6-endo-nitro-2-exo-phenylbicyclo[2.2.1]heptan-2-endo-ol, a related phenyl-substituted bicyclo[2.2.1]heptane derivative, was determined to be in the chiral orthorhombic space group P212121. nih.gov It is plausible that this compound, being a chiral molecule, would also crystallize in a chiral space group.

The packing of molecules in the crystal lattice is governed by the drive to achieve a minimum energy state, which involves a balance of attractive and repulsive forces. For bicyclo[2.2.1]heptane systems, the rigid and bulky nature of the framework significantly influences the packing arrangement. In the crystal structure of bicyclo[2.2.1]hept-7-yl p-bromobenzoate, molecules pack as pairs of enantiomers. unibas.it A similar packing motif could be anticipated for this compound, where enantiomeric pairs would be arranged in an ordered fashion within the unit cell.

To provide a more concrete, albeit hypothetical, representation of the crystallographic data, the following table is constructed based on typical values observed for related bicyclo[2.2.1]heptane derivatives.

Table 1: Postulated Crystallographic Data for this compound

Parameter Postulated Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) ~ 6.7
b (Å) ~ 10.1
c (Å) ~ 18.6
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) ~ 1250

Note: These values are hypothetical and based on the crystallographic data of 6-exo-methyl-6-endo-nitro-2-exo-phenylbicyclo[2.2.1]heptan-2-endo-ol for illustrative purposes. nih.gov

Analysis of Intermolecular Interactions in the Solid State

The solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions. The primary and most influential of these is hydrogen bonding, originating from the hydroxyl group.

The hydroxyl group can act as both a hydrogen bond donor (H-donor) and a hydrogen bond acceptor (H-acceptor), leading to the formation of chains or more complex networks of molecules. In a series of endo-nitronorbornanol compounds, intermolecular O—H⋯O hydrogen bonds were observed to form chains. researchgate.net Similarly, in the crystal structure of 6-exo-methyl-6-endo-nitro-2-exo-phenylbicyclo[2.2.1]heptan-2-endo-ol, intermolecular hydrogen bonding plays a key role in the crystal packing. nih.gov For this compound, it is highly probable that the hydroxyl groups of adjacent molecules would engage in O—H⋯O hydrogen bonding, forming supramolecular chains.

A summary of the likely intermolecular interactions and their characteristic distances for this compound is presented in the table below, based on data from related compounds.

Table 2: Anticipated Intermolecular Interactions in the Solid State of this compound

Interaction Type Donor Acceptor Typical Distance (Å)
Hydrogen Bond O-H O ~ 2.8
π-π Stacking Phenyl Ring Centroid Phenyl Ring Centroid ~ 3.7
C-H⋯π C-H Phenyl Ring ~ 2.5 - 3.0

Note: The distances are approximate and derived from studies on analogous bicyclic compounds. unibas.itnih.govresearchgate.net

Chemical Reactivity and Transformation Studies of 1 Methyl 7 Phenylbicyclo 2.2.1 Heptan 7 Ol

Reactions Involving the Hydroxyl Group

The tertiary alcohol functionality is a key site for reactivity, though its bridgehead location imposes significant steric and electronic constraints.

Oxidation Reactions to Norbornanones and Derivatives

Direct oxidation of the tertiary alcohol at the C7 position to a ketone (a norbornanone derivative) is not feasible under standard conditions. The C7 carbon lacks a hydrogen atom, a prerequisite for most common oxidation mechanisms involving alcohols. Attempted oxidation under harsh conditions would likely lead to degradation or skeletal rearrangement of the strained bicyclic system rather than the formation of the desired 7-keto product.

Ether and Ester Formation from the Tertiary Alcohol

The formation of ethers and esters from the sterically hindered tertiary alcohol of 1-methyl-7-phenylbicyclo[2.2.1]heptan-7-ol presents a significant synthetic challenge.

Etherification: The Williamson ether synthesis, a classic method involving the SN2 reaction of an alkoxide with an alkyl halide, is generally ineffective for tertiary alcohols. masterorganicchemistry.com The alkoxide of this compound would be a strong, bulky base, leading primarily to the elimination of the alkyl halide rather than substitution. Acid-catalyzed dehydration is also not a viable route for preparing unsymmetrical ethers and, with tertiary alcohols, strongly favors elimination to form alkenes. libretexts.org

Esterification: Direct esterification with carboxylic acids is often slow and inefficient for sterically hindered tertiary alcohols. rsc.org However, specialized methods have been developed to overcome this challenge. The use of activating agents can facilitate the formation of esters even with bulky tertiary alcohols. For instance, benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt), have been shown to be effective intermediates for the esterification of other hindered tertiary alcohols. researchgate.net

Table 1: Representative Conditions for Esterification of Sterically Hindered Tertiary Alcohols

Carboxylic AcidTertiary Alcohol ExampleCoupling/Activating SystemBaseProductYieldReference
Naproxen2-Methylbutan-2-olHOBt/EDCDMAPCorresponding Ester75% researchgate.net
Acetic AcidNorethisteroneHOBt/EDCDMAPCorresponding Ester93% researchgate.net
VariousTertiary Butyl AlcoholSulfonic acid cation exchange resinNoneCorresponding EsterHigh google.com

Note: This table presents data for analogous sterically hindered alcohols to illustrate potential synthetic routes, as specific data for this compound is not available.

Substitution Reactions and Rearrangements at the 7-Position

Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation at the C7 bridgehead. This intermediate is central to both substitution and rearrangement reactions. Such carbocations are known to undergo Wagner-Meerwein rearrangements, a class of 1,2-rearrangements where an alkyl or aryl group migrates to an adjacent carbon. wikipedia.orglscollege.ac.in

In the case of the 7-phenyl-1-methylbicyclo[2.2.1]heptyl cation, a 1,2-shift could occur, potentially leading to a rearranged bicyclo[3.2.1]octane or other skeletal structures. researchgate.net The migratory aptitude generally follows the order of hydride > phenyl > methyl, suggesting that if a hydride were available for a shift, it would be preferred; however, in this specific cation, shifts of the phenyl group or the bonds of the bicyclic frame itself are more probable. youtube.com These rearrangements are driven by the release of ring strain and the formation of a more stable carbocationic intermediate. youtube.com The ultimate product would depend on the specific reaction conditions and the nucleophile present to trap the rearranged cation.

Transformations of the Phenyl Moiety

The phenyl group offers a site for further functionalization, allowing for the synthesis of a wide array of derivatives.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The bicyclo[2.2.1]heptyl substituent acts as a weak electron-donating group through induction, thereby activating the phenyl ring towards electrophilic attack. wikipedia.org

As an activating group, it directs incoming electrophiles to the ortho and para positions. libretexts.org However, the significant steric bulk of the 1-methylbicyclo[2.2.1]heptan-7-yl group severely hinders the ortho positions. pressbooks.pub Consequently, electrophilic substitution is expected to occur predominantly at the para position. wikipedia.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction TypeReagentsElectrophile (E+)Expected Major ProductRationale
NitrationHNO₃ / H₂SO₄NO₂⁺1-Methyl-7-(4-nitrophenyl)bicyclo[2.2.1]heptan-7-olSteric hindrance at ortho positions favors para substitution. wikipedia.orgpressbooks.pub
BrominationBr₂ / FeBr₃Br⁺7-(4-Bromophenyl)-1-methylbicyclo[2.2.1]heptan-7-olSteric hindrance at ortho positions favors para substitution. wikipedia.orgpressbooks.pub
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺1-Methyl-7-(4-acylphenyl)bicyclo[2.2.1]heptan-7-olSteric hindrance at ortho positions favors para substitution. masterorganicchemistry.comyoutube.com

Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

Metal-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. youtube.comyoutube.com To utilize this chemistry, the phenyl ring of this compound would first need to be modified, typically by introducing a halide (e.g., bromine or iodine) via electrophilic aromatic substitution as described above.

Once a derivative such as 7-(4-bromophenyl)-1-methylbicyclo[2.2.1]heptan-7-ol is prepared, it can serve as a substrate in various palladium-catalyzed reactions. youtube.com

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would form a new carbon-carbon bond, creating a biaryl structure. youtube.com

Heck Coupling: Reaction with an alkene under palladium catalysis would attach the bicyclic scaffold to the double bond. youtube.com

Sonogashira Coupling: Coupling with a terminal alkyne, using a palladium and copper co-catalyst system, would introduce an alkynyl substituent. youtube.com

Buchwald-Hartwig Amination: This reaction would form a new carbon-nitrogen bond by coupling the aryl halide with an amine.

These reactions offer a versatile platform for synthesizing a diverse library of complex molecules built upon the this compound scaffold.

Reactivity of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) framework, is a rigid and sterically defined structure. This rigidity provides a fixed orientation for its substituents, making it an exceptional model system for investigating reaction mechanisms, stereochemistry, and the participation of neighboring groups. The unique geometry of the bicyclo[2.2.1]heptane system enables precise control over the spatial arrangement of functional groups. In the case of this compound, the presence of a tertiary alcohol at a bridgehead position (C7) introduces significant reactivity, largely dictated by the inherent strain of the bicyclic system and the stability of potential cationic intermediates.

Ring-Opening Reactions and Fragmentation Pathways

The strained nature of the bicyclo[2.2.1]heptane core is a primary driver for its reactivity, particularly in reactions that lead to ring-opening or fragmentation, as these pathways can alleviate steric strain. nih.gov For this compound, fragmentation reactions can be initiated through the generation of reactive intermediates at the C7 position.

One significant pathway involves the formation of an alkoxyl radical from the tertiary alcohol. This can be achieved using various methods, such as treatment with lead tetraacetate or through photochemically induced processes. sonar.ch Once formed, the 1-methyl-7-phenylbicyclo[2.2.1]heptan-7-oxyl radical can undergo β-scission. This process involves the cleavage of one of the adjacent carbon-carbon bonds (C1-C7 or C4-C7). The driving force for this fragmentation is the formation of a more stable carbonyl group and the relief of the inherent ring strain of the bicyclic system. sonar.ch

Studies on related norbornenol derivatives show that such radical-induced fragmentations can lead to the formation of functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives. sonar.ch For example, the radical-induced epoxide fragmentation in related bicyclic systems has been shown to generate alkoxyl radicals that subsequently undergo β-scission and cyclization to afford new bicyclic ketones. sonar.ch Similarly, the Wharton fragmentation, which involves the decomposition of α,β-epoxyhydrazones, provides a route to bicyclic ketones through a fragmentation mechanism. thieme-connect.de

Another potential fragmentation pathway is the Grob fragmentation, which involves the cleavage of a 1,3-diheterofunctionalized compound. thieme-connect.de While not directly applicable to the parent alcohol, suitable derivatization of this compound could create a substrate for this type of reaction, leading to the cleavage of the bicyclic core.

Reaction TypeInitiating SpeciesKey TransformationPotential Products
Radical β-ScissionAlkoxyl radical at C7Cleavage of C1-C7 or C4-C7 bondFunctionalized cyclopentyl or cyclohexyl ketones
Wharton Fragmentationα,β-Epoxyhydrazone derivativeIn situ fragmentation of a bicyclic intermediateMedium-sized carbocyclic ketones
Grob Fragmentation1,3-diheterofunctionalized derivativeConcerted fragmentationRing-opened olefinic ketones or aldehydes

Stereochemical Outcomes of Skeletal Rearrangements

Skeletal rearrangements are a hallmark of bicyclo[2.2.1]heptane chemistry, often proceeding through carbocationic intermediates. The formation of a tertiary carbocation at the C7 bridgehead of this compound, facilitated by the protonation of the hydroxyl group under acidic conditions, is a key step in initiating such rearrangements. The stability of this cation is enhanced by the attached phenyl group.

The most common rearrangement for this system is the Wagner-Meerwein rearrangement. sonar.ch This involves the migration of one of the carbon-carbon bonds adjacent to the cationic center. In this specific molecule, this could involve the migration of the C1-C6 bond or the C1-C2 bond to the C7 carbon, leading to a new bicyclic or even monocyclic carbon skeleton. For example, Wagner-Meerwein type rearrangements in related norbornenol derivatives have been observed to yield cyclopentene (B43876) products with specific stereoselectivity. sonar.ch

Ring contraction is another possible outcome. The deamination of amino-substituted bicyclo[2.2.1]heptane derivatives is known to yield bicyclo[3.1.1]heptane and bicyclo[3.2.0]heptane systems through rearrangement of the intermediate diazonium ion. thieme-connect.de For instance, the deamination of endo-3-amino-exo-2-phenylbicyclo[2.2.1]heptan-endo-2-ol, a structurally related compound, results in a ring-contracted bicyclo[3.1.1]heptanediol after reduction. thieme-connect.de

Conversely, ring expansion can also occur. Semipinacol rearrangements of sulfanyl- or selenyl-substituted cyclobutanols have been used for stereoselective ring expansion. thieme-connect.de While this applies to a different starting material, it highlights the propensity of strained ring systems to rearrange to relieve strain. The stereochemical outcome of these rearrangements is highly dependent on the specific geometry of the starting material and the reaction conditions, which dictate the preferred migration pathway of the substituent groups.

Participation in Complex Reaction Mechanisms

The bridgehead C7 position of the bicyclo[2.2.1]heptane system is crucial to its reactivity. Formation of a carbocation at a bridgehead is generally disfavored due to the geometric constraints that prevent the ideal sp2 hybridization (Bredt's Rule). stackexchange.com However, the tertiary nature of the C7 carbon in this compound, combined with the stabilizing effect of the adjacent phenyl group, makes the formation of a bridgehead carbocation more feasible than in unsubstituted systems. stackexchange.comkyoto-u.ac.jp

Once formed, this bridgehead carbocation can participate in a variety of complex reaction mechanisms. iastate.edu It can be trapped by external nucleophiles, although this is often slow due to steric hindrance. stackexchange.comkyoto-u.ac.jp More complex pathways can be initiated, such as the Ritter reaction, where the carbocation is trapped by a nitrile solvent like acetonitrile (B52724). For example, subjecting a related pivalate-protected bicyclic alcohol to strong acid in acetonitrile resulted in the formation of an amide, indicating the formation of a carbocation that was subsequently trapped. nih.gov

The carbocation can also trigger intramolecular reactions. The phenyl group at C7 could potentially act as an internal nucleophile, leading to cyclization products under Friedel-Crafts-type conditions. Furthermore, the generation of the carbocation can be the first step in a cascade of rearrangements and fragmentations. The unexpected formation of a 7-norbornanone derivative during a reaction intended to be a Diels-Alder cycloaddition was attributed to the generation of a carbocation that initiated a skeletal rearrangement and cyclization cascade. researchgate.net These complex mechanisms are driven by the high potential energy of the initial bridgehead carbocation, which provides a strong thermodynamic driving force for subsequent bond-forming or bond-breaking steps. iastate.edu

Derivatization Strategies for Advanced Synthetic Intermediates

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane core makes it a privileged scaffold in synthetic and medicinal chemistry. rsc.orgacs.org this compound, as a functionalized derivative, represents a versatile starting point for the synthesis of more complex molecules with tailored properties.

Synthesis of Chiral Ligands and Organocatalysts

Asymmetric synthesis is a critical field in modern chemistry, and the development of effective chiral ligands and organocatalysts is paramount. researchgate.net The bicyclo[2.2.1]heptane framework, particularly those derived from the chiral pool like camphor (B46023), is a foundational element in many successful chiral auxiliaries and ligands. rsc.orgthieme-connect.de

This compound possesses inherent chirality and a rigid conformational structure, which are desirable features for a chiral scaffold. Although direct use of this specific alcohol as a ligand is not widely documented, its structure provides clear pathways for its conversion into chiral ligands. Derivatization strategies could include:

Functionalization of the Phenyl Group: The phenyl ring can be functionalized through electrophilic aromatic substitution to introduce coordinating groups, such as phosphines, amines, or ethers. For example, ortho-lithiation followed by quenching with an electrophile like chlorodiphenylphosphine (B86185) could install a phosphine (B1218219) group, creating a potential P,O-bidentate ligand in conjunction with the C7-hydroxyl group (or a derivative thereof).

Modification of the Bicyclic Core: While the core is generally unreactive, specific reactions can introduce functionality. For example, C-H activation or other advanced synthetic methods could be envisioned to install coordinating atoms.

Conversion of the Hydroxyl Group: The tertiary alcohol can be converted into other functional groups that can act as coordinating sites.

The synthesis of chiral norbornene derivatives for use as ligands in transition-metal catalysis is a well-established strategy. rsc.orgmagtech.com.cn For instance, lipase-catalyzed transesterification has been used to produce chiral norbornene derivatives that were subsequently applied in the synthesis of optically active pharmaceutical antagonists. nih.gov The principle of using a rigid, chiral bicyclic scaffold to create a well-defined steric and electronic environment around a metal center is directly applicable to derivatives of this compound.

Preparation of Scaffolds for Diverse Chemical Libraries

In drug discovery, there is a continuous need for new chemotypes and molecular scaffolds to build screening libraries. acs.org Polycyclic hydrocarbon systems like bicyclo[2.2.1]heptane are of high interest because they provide unique three-dimensional shapes and possess lipophilic properties that can influence the pharmacokinetics of a drug candidate. acs.org The use of bicyclic motifs is a widely employed strategy in drug discovery. nih.govrsc.org

This compound is an excellent starting point for generating a diverse chemical library. Its utility as a scaffold stems from several key features:

Three-Dimensionality: Unlike flat aromatic compounds, the rigid, non-planar structure of the bicyclo[2.2.1]heptane core allows for the precise spatial projection of substituents into three-dimensional space, enabling more specific interactions with biological targets.

Multiple Diversification Points: The molecule offers several sites for chemical modification. The phenyl ring can be substituted, the hydroxyl group can be replaced or derivatized, and reactions involving the bicyclic core can be explored.

Access to Novel Chemical Space: The unique topology of the scaffold allows for the exploration of novel regions of chemical space, increasing the probability of discovering compounds with new biological activities.

The synthesis of libraries based on diverse, natural product-related scaffolds is a recognized strategy in biology-oriented synthesis. whiterose.ac.uk Norbornene-tagged reactants have been used as part of a general platform for chemical library purification and synthesis. researchgate.net Furthermore, norbornane-based amphiphiles have been synthesized to study self-assembly properties, demonstrating the utility of this scaffold in materials science. researchgate.net By applying a range of modern synthetic reactions to this compound, a library of diverse, three-dimensional molecules can be constructed for screening in various biological assays. whiterose.ac.uknih.gov

Stereochemical Investigations and Conformational Analysis of 1 Methyl 7 Phenylbicyclo 2.2.1 Heptan 7 Ol

The stereochemistry of bicyclo[2.2.1]heptane systems is multifaceted due to their bridged, three-dimensional structure. The introduction of substituents at various positions, as in 1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol, further elaborates this complexity.

Endocyclic and Exocyclic Stereoisomerism

The bicyclo[2.2.1]heptane skeleton itself possesses inherent stereochemical features. The terms endo and exo are used to describe the relative orientation of substituents on the six-membered rings. An exo substituent is on the same side as the one-carbon bridge (C7), while an endo substituent is on the opposite side. However, in the case of this compound, the substituents of interest—the methyl, phenyl, and hydroxyl groups—are located at the bridgehead (C1) and the methylene (B1212753) bridge (C7) positions.

Substituents at the C7 position can be designated as syn or anti with respect to the double bond in the parent norbornene system. In the saturated bicyclo[2.2.1]heptane system, this nomenclature helps to describe the orientation relative to the C2-C3 bond. In this compound, both the phenyl and hydroxyl groups are attached to the same carbon atom (C7). This geminal disubstitution at the C7 position introduces a unique stereochemical environment.

Chirality Elements and Chiroptical Properties

Chirality in bicyclo[2.2.1]heptane derivatives can arise from several sources. The parent bicyclo[2.2.1]heptane is achiral due to the presence of a plane of symmetry. However, substitution can render the molecule chiral. In this compound, the C1 and C4 bridgehead carbons are potential stereocenters. The substitution pattern of the target molecule, with a methyl group at C1 and a phenyl and hydroxyl group at C7, results in a chiral molecule.

Conformational Dynamics of the Bicyclo[2.2.1]heptane Ring System

The bicyclo[2.2.1]heptane ring system is conformationally rigid compared to monocyclic systems like cyclohexane (B81311). However, it does exhibit dynamic processes that can be studied using various techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Studies of Conformational Equilibria (e.g., Dynamic NMR)

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating conformational changes that occur on the NMR timescale. In the case of substituted bicyclo[2.2.1]heptanes, DNMR can be used to study processes such as ring inversion and restricted rotation of substituents.

For this compound, the reported ¹H and ¹³C NMR data provide a static picture of the molecule at room temperature. acs.org

Table 1: NMR Spectroscopic Data for this compound acs.org

NucleusChemical Shift (δ, ppm)
¹H NMR1.26-1.41 (m, 4H, CH₂), 1.58-1.78 (m, 4H, CH₂), 1.65 (s, 3H, CH₃), 2.98 (br t, J = 4.0 Hz, 1H, CH), 7.01-7.07 (m, 2H, Ph), 7.13-7.20 (m, 4H, Ph), 7.42-7.46 (m, 4H, Ph)
¹³C NMR20.1 (CH₃), 27.6 (CH₂), 38.0 (CH₂), 46.2 (CH), 48.5 (Cq), 62.5 (Cq), 125.1 (CH), 127.8 (CH), 127.9 (CH), 146.0 (Cq)

Spectra recorded in CDCl₃ at 25 °C.

While these data confirm the structure of the compound, more detailed, variable-temperature NMR studies would be required to probe the conformational equilibria of the bicyclic ring itself. Such studies could potentially reveal the energy barriers associated with any ring flexing or twisting motions.

Influence of Substituents (Methyl, Phenyl, Hydroxyl) on Conformation

The substituents at C1 and C7 have a significant impact on the conformation and stability of the bicyclo[2.2.1]heptane ring. The methyl group at the C1 bridgehead position introduces steric bulk, which can influence the preferred orientation of the phenyl group at C7 to minimize steric interactions.

The phenyl and hydroxyl groups at the C7 position are of particular interest. The phenyl group is not freely rotating due to steric hindrance from the bicyclic framework. This restricted rotation is a well-documented phenomenon in 7-substituted norbornanes. The hydroxyl group can participate in intramolecular hydrogen bonding, which could further influence the conformational preferences of the molecule. Computational studies on related 2-fluorobicyclo[2.2.1]heptan-7-ols have shown that intramolecular hydrogen bonding can be a significant stabilizing factor. beilstein-journals.orgnih.gov

Interconversion Barriers and Preferred Conformations

The primary conformational process that has been studied in detail for related 7,7-diaryl-substituted norbornanes is the rotation of the aryl groups around the C7-Aryl bond. acs.org This rotation is not free and is subject to a significant energy barrier due to the steric interactions between the ortho-hydrogens of the phenyl group and the bicyclic frame.

Dynamic NMR studies on the closely related 1-methyl-7,7-diphenylbicyclo[2.2.1]heptane have determined the rotational barrier for the phenyl groups to be 7.9 kcal/mol. acs.org It is expected that the rotational barrier for the phenyl group in this compound would be of a similar magnitude. The presence of the hydroxyl group could slightly alter this barrier through electronic effects or potential hydrogen bonding interactions.

The bicyclo[2.2.1]heptane ring itself is generally considered to exist in a rigid, strained conformation. While it is not as flexible as a cyclohexane ring, some degree of twisting or flexing is possible. However, specific data on the interconversion barriers and the preferred conformations of the bicyclic ring in this compound are not available in the reviewed literature. Computational modeling would likely be a valuable tool to investigate these more subtle conformational dynamics.

Stereoelectronic Effects and Neighboring Group Participation

The rigid and sterically defined framework of this compound provides a unique scaffold for investigating intricate stereoelectronic effects and the participation of neighboring groups in chemical reactions. The fixed orientation of substituents on the bicyclic system allows for a detailed analysis of through-space interactions and their influence on reactivity and stereochemical outcomes.

Transannular Interactions and Remote Steric Effects

The bicyclo[2.2.1]heptane skeleton is characterized by significant transannular strain, where non-adjacent atoms or groups are forced into close proximity due to the rigid, caged structure. This crowding in the interior of the ring system leads to notable transannular interactions that can influence both the ground-state conformation and the transition-state energies of reactions.

In this compound, the key transannular interactions involve the substituents at the C1 and C7 positions with the bridging methylene groups (C2, C3, C5, C6) and the bridgehead carbons. The phenyl group at the C7 position, in particular, experiences steric hindrance from the endo-hydrogens of the bicyclic framework. This steric clash can influence the rotational barrier of the phenyl group. Conformational studies on similar aryl-substituted norbornanes have utilized dynamic NMR spectroscopy to quantify the energy barriers for aryl group rotation, revealing the impact of these steric interactions. acs.org For instance, in a related 1,7,7-triarylnorbornane, the rotational barriers for the phenyl groups were determined, highlighting the restricted conformational space within the bicyclic cage. unibas.it

Computational studies on substituted bicyclo[2.2.1]heptan-7-ols have provided insights into the energetic consequences of these interactions. For example, in 2-fluorobicyclo[2.2.1]heptan-7-ols, theoretical calculations have been used to analyze the relative energies of diastereoisomers based on stereoelectronic interactions, including intramolecular hydrogen bonding and steric repulsions. beilstein-journals.org These studies underscore the importance of through-space interactions in determining the conformational preferences and relative stabilities of substituted norbornane (B1196662) systems.

Table 1: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ acs.orgThis table presents key NMR data which can be indicative of the electronic environment and conformation of the molecule.

Assignment ¹H NMR (300 MHz) ¹³C NMR (75.45 MHz)
CH₃ (at C1)1.65 (s)20.1
CH (bridgehead)2.98 (br t)46.2
Cq (C1)-48.5
Cq (C7)-62.5
CH (phenyl)7.01-7.46 (m)125.1, 127.8, 127.9
Cq (phenyl)-146.0
CH₂1.26-1.78 (m)27.6, 38.0

Data sourced from Casarini, D., et al. (2003). acs.org

Stereocontrol in Reactions Influenced by the Bicyclic Framework

The rigid bicyclo[2.2.1]heptane framework exerts profound stereocontrol over reactions occurring at its substituents. In the case of this compound, reactions that proceed via a carbocation intermediate at C7 are particularly illustrative of the influence of the bicyclic system and the potential for neighboring group participation.

Neighboring Group Participation by the Phenyl Group:

The phenyl group at the C7 position is well-positioned to participate in reactions involving the departure of the hydroxyl group (or a derivative thereof). In solvolysis reactions, for instance, the departure of a leaving group from the C7 position can be assisted by the π-electrons of the phenyl ring. This phenomenon, known as anchimeric assistance, leads to the formation of a stabilized phenonium ion intermediate. msu.edulibretexts.org The formation of this bridged intermediate dictates the stereochemical outcome of the reaction, as the nucleophile will attack from the side opposite to the newly formed ring.

This type of neighboring group participation can lead to significant rate accelerations compared to systems where such participation is absent. msu.edu The stereoelectronics of this process require an anti-periplanar arrangement of the participating phenyl group and the leaving group. msu.edu The rigid bicyclic structure of this compound pre-organizes the molecule into a conformation that can be conducive to such participation, although the specific geometry will depend on the exact reaction conditions and the nature of the leaving group.

Stereocontrol in Nucleophilic Additions:

Studies on the addition of arenesulphenyl chlorides to related bicyclic systems have demonstrated the powerful directing effect of the bicyclo[2.2.1]heptane skeleton, where the electrophile adds preferentially to the less hindered exo face of a double bond. cdnsciencepub.com A similar principle of steric hindrance governing the direction of attack would apply to nucleophilic additions to a carbonyl at the C7 position.

The inherent strain of the bicyclo[2.2.1]heptane system can also be a driving force in certain reactions, leading to stereoselective rearrangements and ring-opening reactions. nih.gov

Computational and Theoretical Chemistry Studies of 1 Methyl 7 Phenylbicyclo 2.2.1 Heptan 7 Ol

Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. For a molecule with the structural complexity of 1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol, these methods are indispensable.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. DFT calculations are employed to determine the optimized ground state geometry of this compound. These calculations typically involve the use of a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G* or larger, to accurately describe the electronic distribution and molecular structure.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound

PropertyValue
Total Energy (Hartree)-XXX.XXXX
HOMO Energy (eV)-X.XX
LUMO Energy (eV)+X.XX
HOMO-LUMO Gap (eV)X.XX
Dipole Moment (Debye)X.XX

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from DFT calculations.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

While DFT is a powerful tool, other quantum mechanical methods also play a role in conformational analysis. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can provide benchmark data for more approximate methods. However, their computational cost is significantly higher. For a molecule like this compound, ab initio calculations could be used to refine the energies of different conformers, particularly those related to the rotation of the phenyl group. u-szeged.hu

Semi-empirical methods, on the other hand, are much faster than DFT or ab initio methods as they use parameters derived from experimental data. While less accurate, they can be valuable for initial explorations of the potential energy surface and for studying large systems or dynamic processes. Methods like AM1 or PM3 could be used for a preliminary conformational search of this compound to identify low-energy conformers that can then be subjected to higher-level calculations.

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanical calculations provide detailed information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, taking into account temperature and solvent effects.

Analysis of Conformational Transitions and Energy Landscapes

By analyzing the trajectory from an MD simulation, it is possible to map out the conformational energy landscape. This involves identifying the most stable conformers (local minima) and the transition states that connect them. The free energy difference between conformers and the energy barriers for their interconversion can be calculated, providing insights into the conformational dynamics. For this compound, a key aspect to investigate would be the rotational barrier of the phenyl group, which can be influenced by steric hindrance from the methyl group and the bicyclic frame. Experimental techniques like dynamic NMR have been used to study such rotational barriers in similar aryl-substituted norbornanes. acs.org

Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict spectroscopic data, which can be invaluable for the identification and characterization of compounds.

For this compound, quantum mechanical calculations, particularly DFT, can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra. The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nmrdb.orgacs.org These calculations typically involve optimizing the geometry and then calculating the magnetic shielding tensors for each nucleus. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). While experimental NMR data for this compound exists, theoretical predictions can aid in the assignment of complex spectra and in understanding the relationship between structure and chemical shift. acs.org

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. libretexts.orgpressbooks.pub The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum would show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic parts, and C-O stretching vibrations, which can be compared with experimental spectra for validation.

Table 2: Experimentally Determined and Hypothetically Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomExperimental (CDCl₃) acs.orgPredicted (Hypothetical)
C148.5 (Cq)48.2
C762.5 (Cq)62.1
Phenyl-C (ortho)127.9 (CH)127.5
Phenyl-C (meta)127.8 (CH)127.4
Phenyl-C (para)125.1 (CH)124.8
Phenyl-C (ipso)146.0 (Cq)145.5
CH₃20.1 (CH₃)19.8
CH₂38.0 (CH₂)37.7
CH₂27.6 (CH₂)27.3
CH46.2 (CH)45.9

Note: The predicted values in this table are hypothetical and for illustrative purposes.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR parameters, aiding in the assignment of complex spectra and even revising misassigned structures.

For a molecule like this compound, predicting ¹H and ¹³C chemical shifts involves several computational steps. Typically, the process begins with a conformational search to identify the lowest energy geometries of the molecule. Since NMR chemical shifts are highly sensitive to the molecular conformation, a Boltzmann-weighted average of the calculated shifts for all accessible conformers (e.g., those within 3 kcal/mol of the global minimum) is often used to obtain a final predicted spectrum. The selection of the DFT functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-31G(d,p), 6-311+G(2d,p)) is crucial for achieving high accuracy. researchgate.net

Table 1: Experimental NMR Data for this compound

This table is based on experimental data and serves as a reference for comparison with future computational predictions.

NucleusChemical Shift (ppm)Multiplicity / Coupling Constant (J)
¹H NMR
CH₃1.65s
CH₂1.26-1.41m
CH₂1.58-1.78m
CH2.98br t, J = 4.0 Hz
Phenyl7.01-7.07m
Phenyl7.13-7.20m
Phenyl7.42-7.46m
¹³C NMR
CH₃20.1
CH₂27.6
CH₂38.0
CH46.2
C₁ (Cq)48.5
C₇ (Cq)62.5
CH (para)125.1
CH (meta)127.8
CH (ortho)127.9
Cq (ipso)146.0
Source: The Journal of Organic Chemistry. acs.org

Simulation of Vibrational Spectra

The simulation of the IR spectrum for this compound would typically be performed using DFT calculations. After geometry optimization, a frequency calculation is performed. This not only confirms that the structure is a true energy minimum (no imaginary frequencies) but also provides the frequencies and intensities of the vibrational modes.

For this specific compound, key vibrational modes would include:

O-H Stretch: A broad band characteristic of the hydroxyl group, typically in the 3200-3600 cm⁻¹ region. Its position and shape are influenced by hydrogen bonding.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the bicyclic framework and methyl group appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the tertiary alcohol C-O bond is expected in the 1050-1200 cm⁻¹ range.

Theoretical studies on related ortho-substituted phenols and nitronorbornanol compounds highlight the importance of intramolecular and intermolecular interactions, such as hydrogen bonding, which significantly affect vibrational frequencies. researchgate.netresearchgate.net DFT calculations are instrumental in understanding how these non-covalent interactions modulate the vibrational spectrum.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of complex organic reactions. It allows for the characterization of transient species like transition states and high-energy intermediates, providing a detailed picture of the reaction pathway that is often inaccessible to experimental methods alone.

Transition State Characterization for Key Synthetic Steps

The synthesis of this compound can be achieved via the addition of a phenyl Grignard reagent (phenylmagnesium bromide) to the precursor ketone, 1-methylbicyclo[2.2.1]heptan-7-one. acs.orgunibas.it

Computational modeling can be employed to study the mechanism of this key synthetic step. This would involve:

Modeling Reactants and Products: The structures and energies of the ketone, the Grignard reagent, and the final alcohol product would be calculated.

Locating the Transition State (TS): A transition state search would be performed to locate the highest energy point along the reaction coordinate corresponding to the nucleophilic addition of the phenyl group to the carbonyl carbon. The TS structure would reveal the precise geometry of approach, including bond-forming and bond-breaking distances.

Frequency Analysis: A frequency calculation on the TS structure would confirm it as a first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the C-C bond formation).

Studies on related systems, such as the Diels-Alder reaction to form bicyclo[2.2.1]heptene systems, demonstrate the utility of computational methods in designing and understanding reactions by modeling transition state analogues. nih.gov Similarly, computational chemistry is instrumental in mapping the reaction pathways and locating transition state structures for various transformations on the bicyclo[2.2.1]heptan-2-ol framework.

Energy Profiles of Intramolecular Rearrangements

The bicyclo[2.2.1]heptane system is famous for undergoing carbocation-driven intramolecular rearrangements, most notably the Wagner-Meerwein rearrangement. wikipedia.orglibretexts.org The formation of a carbocation at the C7 position of this compound, for instance by acid-catalyzed dehydration of the tertiary alcohol, would create a highly reactive intermediate prone to rearrangement.

Computational modeling can provide detailed energy profiles for these rearrangement pathways. A typical study would involve:

Intermediate Generation: The initial tertiary carbocation is modeled.

Transition State Searches: Computational searches are conducted to find the transition states for potential 1,2-shifts. For the cation derived from this compound, this could involve the migration of the phenyl group, a methyl group (Nametkin rearrangement), or one of the alkyl groups of the bicyclic frame. wikipedia.org

Energy Profile Construction: The relative energies of the initial carbocation, the transition states, and the rearranged carbocation products are calculated to construct a potential energy surface. This profile reveals the activation barriers for each possible rearrangement, allowing for prediction of the most likely reaction pathway.

DFT computations have been successfully used to study the Wagner-Meerwein rearrangement sequence in other systems, showing that the calculations are consistent with experimentally observed product distributions and chemoselectivity. nih.gov These studies often reveal that the reaction proceeds through sequential msu.edunih.gov-shifts, with the selectivity depending on factors like the migratory aptitude of the shifting group and steric effects. nih.gov For carbocations in the norbornane (B1196662) system, these rearrangements are often facile and can lead to complex product mixtures, making computational elucidation of the energy landscape particularly valuable. msu.edu

Advanced Synthetic Applications of 1 Methyl 7 Phenylbicyclo 2.2.1 Heptan 7 Ol and Its Derivatives

Use as a Chiral Building Block in Complex Molecule Synthesis

The inherent three-dimensional structure and chirality of bicyclo[2.2.1]heptane derivatives make them valuable chiral building blocks. The fixed spatial arrangement of substituents allows for a high degree of stereocontrol in subsequent chemical transformations, a critical aspect of complex molecule synthesis.

The bicyclo[2.2.1]heptane skeleton is a privileged core structure present in a variety of bioactive natural products. Its derivatives are frequently employed as starting materials or key intermediates in their total synthesis. For instance, compounds like camphor (B46023) and borneol are classic examples from the "chiral pool" that provide enantiomerically pure starting points for complex synthetic endeavors.

The asymmetric synthesis of bicyclic intermediates is a cornerstone of natural product chemistry, enabling the construction of molecules with precise stereochemistry. Organocatalytic methods have been developed to produce functionalized bicyclo[2.2.1]heptanes with high enantioselectivity, highlighting the demand for such chiral scaffolds. While direct application of 1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol in the synthesis of a specific natural product is not extensively documented, its structure is analogous to intermediates used in the synthesis of various bioactive compounds. Derivatives of the 7-azabicyclo[2.2.1]heptane system, for example, are crucial for preparing molecules like the potent analgesic (+)-epibatidine.

Table 1: Examples of Bioactive Natural Products Featuring the Bicyclo[2.2.1]heptane Core This table illustrates the importance of the general scaffold in natural product synthesis.

Natural ProductBiological Activity/SignificanceStructural Class
Camphor Terpenoid used in traditional medicineBicyclic Monoterpene
Sordarins Antifungal agentsDiterpenoid Glycoside
α-Santalol Main component of sandalwood oil; fragranceSesquiterpenoid
(+)-Epibatidine Potent analgesic alkaloidAza-bicyclic Alkaloid

Given its defined stereochemistry, this compound represents a potential starting material for creating analogues of known bioactive molecules or for the diversity-oriented synthesis of new pharmaceutical leads.

The construction of complex, multi-cyclic molecular frameworks is a significant challenge in organic synthesis. The bicyclo[2.2.1]heptane unit serves as an excellent foundation for building such systems due to its rigid geometry and predictable reactivity. Synthetic strategies often utilize the norbornane (B1196662) skeleton as a template to orchestrate subsequent ring-forming reactions.

Methodologies such as the Diels-Alder reaction are fundamental to creating the initial bicyclic core, which can then be elaborated into more complex polycyclic structures. For example, intramolecular Diels-Alder reactions have been used to construct tricyclic frameworks that include the bicyclo[2.2.1]heptane skeleton. Furthermore, the inherent strain in some bicyclo[2.2.1]heptene systems can be harnessed to drive retro-condensation reactions, providing access to other functionalized cyclic scaffolds. Gold-catalyzed cycloisomerization of diynes represents another advanced method for assembling the bicyclo[2.2.1]heptane core, which can be further functionalized.

The structure of this compound, with its reactive hydroxyl group and aromatic ring, offers multiple points for annulation reactions to build fused or bridged polycyclic systems. The phenyl group could be used in transition-metal-catalyzed cross-coupling or C-H activation reactions to forge new rings, while the tertiary alcohol could be eliminated to an alkene for further cycloadditions or converted to a leaving group to facilitate ring closure.

Development of Novel Materials and Functional Molecules

The rigidity and thermal stability of the bicyclo[2.2.1]heptane framework make it an attractive component for the development of new materials with unique properties.

Polymers containing alicyclic units in their backbone often exhibit enhanced physical properties, such as higher glass transition temperatures (Tg) and improved thermal stability, compared to their linear aliphatic counterparts. The incorporation of rigid bicyclic monomers is a well-established strategy to achieve these desirable characteristics. Various bicyclic monomers, including lactams, ethers, and urethanes, have been shown to undergo polymerization.

The hydroxyl functionality of this compound could be readily converted into a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206) ester. Polymerization of such a monomer would introduce the bulky and rigid 1-methyl-7-phenylbicyclo[2.2.1]heptane unit as a pendant group, which would be expected to significantly restrict chain mobility and thereby increase the polymer's Tg. Alternatively, derivatives of bicyclo[2.2.1]heptane can be designed as cross-linking agents to create robust, three-dimensional polymer networks. For instance, bicyclo[2.2.1]heptane dicarboxylates are used as nucleating agents in polyolefins, demonstrating the utility of this scaffold in polymer science.

Table 2: Polymerization Behavior of Selected Bicyclic Monomers This table provides examples of how the general bicyclo[2.2.1]heptane scaffold is used in polymer chemistry.

Bicyclic Monomer TypePolymerization MechanismKey Polymer Property
Bicyclic Ethers Cationic Ring-OpeningHigh Melting Point, Crystallinity
Bicyclic Lactams Anionic Ring-OpeningForms Polyamides with High Thermal Stability
Norbornene Derivatives Addition PolymerizationHigh Glass Transition Temperature, Optical Transparency
Bicyclo[2.2.1]heptane Dianhydrides PolycondensationProduces Soluble, Colorless Polyimides

Design of Rigid Scaffolds for Supramolecular Chemistry

Supramolecular chemistry relies on the precise spatial arrangement of molecular components to form organized assemblies through non-covalent interactions. The concept of preorganization, where a host molecule has a conformationally rigid structure complementary to its guest, is crucial for strong and selective binding.

The bicyclo[2.2.1]heptane framework is an exemplary scaffold for designing preorganized hosts due to its conformational rigidity and the ability to install functional groups in well-defined spatial orientations. Fused polynorbornane systems have been developed as molecular tweezers and clips for ion recognition. The predictable geometry of the norbornane unit ensures that binding sites (e.g., hydrogen-bond donors) are held in an optimal arrangement for guest coordination.

Derivatives of this compound could serve as rigid building blocks for constructing sophisticated supramolecular architectures. The tertiary alcohol can act as a hydrogen-bond donor or acceptor, while the phenyl group can engage in π-π stacking interactions, providing multiple recognition motifs for creating complex host-guest systems or self-assembling materials.

Contribution to Catalyst and Ligand Design

The development of efficient and selective catalysts is a central goal of modern chemistry, with asymmetric catalysis being particularly important for the pharmaceutical and fine chemical industries. The performance of a metal-based catalyst is highly dependent on the ligand coordinated to the metal center.

The rigid bicyclo[2.2.1]heptane scaffold is an ideal platform for constructing chiral ligands because it minimizes conformational flexibility and creates a well-defined chiral environment around the catalytic center. This rigidity translates into higher selectivity in catalytic transformations. For example, 2,5-diazabicyclo[2.2.1]heptane is used as a rigid counterpart to piperazine (B1678402) in the design of ligands and pharmacologically active compounds. Palladium catalysts bearing ligands with a bicyclo[2.2.1]heptane structure have been developed for various coupling reactions.

This compound possesses the key attributes of a ligand precursor. Its inherent chirality and rigid framework are highly desirable features. The hydroxyl and phenyl groups could be functionalized to introduce donor atoms (e.g., phosphorus, nitrogen, or oxygen) capable of coordinating to a transition metal, leading to the formation of a novel chiral catalyst.

Future Research Directions and Unexplored Avenues for 1 Methyl 7 Phenylbicyclo 2.2.1 Heptan 7 Ol

Development of Novel and Sustainable Synthetic Routes

Future synthetic efforts should prioritize efficiency, sustainability, and automation to improve access to 1-Methyl-7-phenylbicyclo[2.2.1]heptan-7-ol and its derivatives.

The development of catalytic routes, particularly those adhering to the principles of green chemistry, is a paramount objective. While traditional syntheses may rely on stoichiometric reagents, future research could focus on catalytic systems that minimize waste and improve atom economy. For instance, the Au(I)-catalyzed cycloisomerization of 3-alkoxy-1,6-diynes has been shown to produce bicyclo[2.2.1]heptanes, with the solvent playing a critical role in directing the reaction pathway. rsc.org Applying such a strategy could offer a novel catalytic route to the core structure.

Furthermore, leveraging biocatalysis presents a promising green chemistry avenue. Enzymes and microbial systems can perform highly selective chemical modifications on rigid bicyclic structures, often under mild conditions. Research into identifying or engineering enzymes capable of acting on precursors to this compound could lead to highly enantioselective and sustainable synthetic processes.

Research AreaPotential AdvantageExample Catalyst/System
Metal-Catalyzed Cyclizations High efficiency and control over stereochemistry. rsc.orgAu(I) complexes, Al(III) complexes rsc.orgacs.org
Biocatalysis High selectivity, mild reaction conditions, environmentally benign. Engineered enzymes, whole-cell microbial systems
Sustainable Reagents Reduced environmental impact and improved safety.Use of safer oxidizing/reducing agents, recyclable catalysts.

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch, offers significant advantages in safety, scalability, and efficiency. nih.govuc.pt Its application to the synthesis of complex molecules is growing, and it is particularly well-suited for managing potentially hazardous intermediates or reaction conditions. researchgate.net The synthesis of bicyclic systems has been successfully demonstrated using flow chemistry, such as in the scalable photochemical Wolff rearrangement to build a bicyclo[3.1.1]heptane core. nih.gov

Automated synthesis platforms, often integrated with flow reactors, could enable high-throughput screening of reaction conditions to rapidly optimize the synthesis of this compound. researchgate.net This approach minimizes manual intervention and allows for the rapid exploration of a wide parameter space (e.g., catalysts, solvents, temperatures) to identify optimal synthetic protocols. acs.org

FeatureBenefit in Synthesizing Bicyclic Alcohols
Enhanced Safety Controlled handling of reactive intermediates and exothermic reactions. uc.pt
Scalability Straightforward scaling from lab to production quantities by extending run time. nih.gov
Process Control Precise control over temperature, pressure, and reaction time, leading to higher reproducibility.
Automation Enables rapid optimization and library synthesis for structure-activity relationship studies. researchgate.netacs.org

Exploration of Less Common Reactivity Patterns

The bridgehead position of the hydroxyl group and the presence of the phenyl and methyl substituents create a unique electronic and steric environment. This suggests that the compound may exhibit novel reactivity under conditions that have not yet been explored for this specific molecule.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, enabling a wide range of chemical transformations. nih.govbeilstein-journals.org The deoxygenative functionalization of alcohols, including tertiary alcohols, has been achieved using this technology. nih.govrsc.org For this compound, this could open avenues for C-O bond cleavage to generate a bridgehead tertiary radical. This reactive intermediate could then be trapped by various radical acceptors to forge new C-C or C-heteroatom bonds, a reaction that is challenging via traditional ionic pathways.

Research has demonstrated the generation of bridgehead radicals from polyfluorobicyclo[2.2.1]heptane precursors rsc.org and the use of radical deoxygenation in related azabicyclo[2.2.1]heptanol systems. researchgate.net Moreover, photoredox-catalyzed protocols have been developed for the desaturation of alcohols, which could be an interesting transformation to explore for this bicyclic system. nih.gov

MethodPotential Transformation for this compoundKey Features
Photoredox Deoxygenative Coupling C-O bond cleavage followed by C-C bond formation. nih.govMild conditions, high functional group tolerance. nih.govbeilstein-journals.org
Hydrogen Atom Transfer (HAT) Catalysis Remote C-H functionalization on the bicyclic core or phenyl ring. acs.orgSite-selective functionalization of seemingly unreactive C-H bonds. acs.org
Radical-Polar Crossover Generation of a bridgehead cation from a radical intermediate.Access to cationic chemistry under reductive conditions.

Electrochemical methods offer a reagent-free way to perform redox reactions, providing a sustainable alternative to chemical oxidants and reductants. The electrochemistry of nitroxyl (B88944) radicals derived from related 7-azabicyclo[2.2.1]heptane systems has been studied for applications in organocatalysis and sensing. researchgate.netresearchgate.net

Future research could investigate the electrochemical oxidation of this compound. This could potentially lead to the formation of a stable bridgehead carbocation or radical cation, whose subsequent reactivity could be harnessed for novel molecular constructions. The rigid bicyclic framework could help stabilize such reactive intermediates, potentially leading to unique rearrangement or substitution products not accessible through other methods. The application of electrochemical oxidation has been shown to be effective for alcohol oxidation using organocatalysts, a strategy that could be adapted for this system. researchgate.net

Advanced Characterization Techniques for Enhanced Understanding

A deeper understanding of the structure, conformation, and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While standard ¹H and ¹³C NMR data have been reported unibas.itacs.org, more advanced techniques could provide further insights.

Advanced 2D NMR techniques, such as NOESY, can confirm the spatial relationships between protons and thus the stereochemistry of the molecule, which is critical for rigid bicyclic systems. researchgate.net For crystalline derivatives, single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional structure and intermolecular interactions, such as hydrogen bonding. journals.co.za

Furthermore, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a powerful predictive tool. DFT can be used to calculate molecular geometries, analyze electron density distribution, and determine the relative energies of different stereoisomers or reaction intermediates. rsc.org Such studies could help rationalize observed reactivity and guide the exploration of the new reaction pathways discussed above.

Cryogenic NMR for Enhanced Conformational Studies

The conformational dynamics of bicyclo[2.2.1]heptane systems are complex, and standard Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature often provides averaged signals that obscure the underlying structural nuances. While basic ¹H and ¹³C NMR data for this compound have been reported, providing a foundational characterization of the molecule, these studies were conducted at ambient temperatures. unibas.itacs.org

Future research would greatly benefit from the application of cryogenic NMR. By significantly lowering the temperature, the rate of conformational exchange can be slowed, allowing for the observation of distinct signals for individual conformers. This technique has been successfully applied to other substituted norbornanes to study rotational barriers and diastereotopic features. unibas.it For instance, studies on 2-fluorobicyclo[2.2.1]heptan-7-ols have demonstrated that low-temperature NMR can provide critical insights into intramolecular interactions, such as hydrogen bonding, which stabilize specific conformers. beilstein-journals.orgnih.gov

Applying cryogenic NMR to this compound could resolve key questions regarding the rotational dynamics of the phenyl group at the C7 position and the potential for hindered rotation due to steric interactions with the methyl group and the bicyclic frame.

Table 1: Reported NMR Data for this compound This table presents data from existing literature and serves as a baseline for future cryogenic studies.

NucleusChemical Shift (δ) in CDCl₃Multiplicity / Coupling ConstantReference
¹H1.26-1.41 ppmmultiplet (CH₂) acs.org
¹H1.58-1.78 ppmmultiplet (CH₂) acs.org
¹H1.65 ppmsinglet (CH₃) acs.org
¹H2.98 ppmbroad triplet (CH) acs.org
¹H7.01-7.46 ppmmultiplet (Phenyl) acs.org
¹³C20.1 ppmCH₃ acs.org
¹³C27.6 ppmCH₂ acs.org
¹³C38.0 ppmCH₂ acs.org
¹³C46.2 ppmCH acs.org
¹³C48.5 ppmCq (C1) acs.org
¹³C62.5 ppmCq (C7) acs.org
¹³C125.1, 127.8, 127.9 ppmCH (Phenyl) acs.org
¹³C146.0 ppmCq (Phenyl) acs.org

Advanced Electron Diffraction or Microscopy for Gas/Liquid Phase Structures

While X-ray crystallography is the gold standard for solid-state structure determination, it provides a static picture that may not fully represent the molecule's conformation in the gas or liquid phase. u-szeged.hu Advanced techniques such as gas-phase electron diffraction (GED) or continuous rotation electron diffraction (cRED) for liquids and microcrystals offer a powerful avenue for future research. diva-portal.org These methods can determine molecular structures without the influence of crystal packing forces, providing data that is more relevant to the compound's behavior in solution or in the absence of a crystalline matrix. diva-portal.orgresearchgate.net

For this compound, electron diffraction could precisely measure bond lengths and angles, particularly around the strained bridgehead carbons and the sterically crowded C7 position. This experimental data would provide an invaluable benchmark for validating and refining computational models of the molecule's geometry.

Deeper Integration of Computational and Experimental Studies

The synergy between computational modeling and experimental work is crucial for advancing the understanding of complex molecules.

High-Throughput Virtual Screening for Reaction Discovery

High-throughput virtual screening (HTVS) is a computational method used to screen vast libraries of compounds or reactions to identify promising candidates. frontiersin.orgport.ac.uk While typically used for drug discovery, this approach can be adapted for reaction discovery. For this compound, a virtual screening campaign could be designed to explore potential reactions of the hydroxyl group or functionalization of the phenyl ring or bicyclic scaffold. By simulating reaction conditions and predicting outcomes, HTVS can prioritize experiments, saving significant time and resources. semanticscholar.org For example, a recent study utilized HTVS to screen hundreds of thousands of compounds, successfully identifying novel inhibitors by docking them against a protein target. frontiersin.orgport.ac.uk A similar workflow could be established to screen potential catalysts and reagents for novel transformations of the target compound.

Table 2: Conceptual Framework for a High-Throughput Virtual Screening Study

ParameterDescriptionObjective
Input Library Virtual library of catalysts (e.g., Lewis acids, transition metals) and reagents.Discover novel catalysts for selective functionalization.
Target Molecule This compoundModel reactivity at the hydroxyl, phenyl, and scaffold sites.
Screening Method Docking simulations and quantum mechanical calculations of reaction barriers.Predict reaction feasibility and identify most promising reaction pathways.
Success Metric Calculated reaction energy barrier, predicted yield, and selectivity.Prioritize a small subset of reactions for experimental validation.

Machine Learning Applications in Reaction Outcome Prediction

Machine learning (ML) is rapidly transforming chemical synthesis by enabling the prediction of reaction outcomes with increasing accuracy. neurips.ccbeilstein-journals.org ML models can be trained on large datasets of known chemical reactions to learn the complex relationships between reactants, reagents, and products. thieme-connect.comarxiv.org For the bicyclo[2.2.1]heptane system, an ML model could be developed to predict the products of reactions under various conditions. thieme-connect.com This would be particularly valuable for predicting the stereochemical outcome of reactions, which is a known challenge for rigid, complex scaffolds like norbornane (B1196662). nih.gov By encoding the structure of this compound and potential reactants as numerical descriptors, an ML algorithm could predict the likelihood of success and the major products for unexplored chemical transformations. neurips.ccbeilstein-journals.org

Design of Next-Generation Bicyclo[2.2.1]heptane Scaffolds with Tunable Properties

The bicyclo[2.2.1]heptane framework is considered a "privileged scaffold" because it appears in numerous natural products and pharmacologically active compounds. Future research should focus on using this compound as a starting point for designing next-generation scaffolds with tunable properties. The high strain of the bicyclic system can be exploited to drive stereoselective reactions, leading to highly functionalized derivatives. nih.gov

By systematically modifying the substituents—for example, replacing the phenyl group with other aromatic or heterocyclic systems or altering the methyl group—new scaffolds can be created. Computational modeling can guide this process by predicting how structural changes will affect the molecule's electronic properties, steric profile, and potential biological activity. Research into creating libraries of diverse, three-dimensional bicyclic scaffolds has shown this to be a promising strategy for exploring new areas of chemical space in drug discovery. bham.ac.uk The ultimate goal is to develop a modular synthetic approach that allows for the creation of bicyclo[2.2.1]heptane derivatives with precisely tailored properties for applications in materials science or medicinal chemistry. ru.nl

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